molecular formula C11H8BrNO4S B1608052 (E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione CAS No. 58215-62-6

(E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione

Katalognummer: B1608052
CAS-Nummer: 58215-62-6
Molekulargewicht: 330.16 g/mol
InChI-Schlüssel: USTNBZBSUSGXFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a benzylidene moiety substituted with bromine (3-Br), hydroxyl (4-OH), and methoxy (5-OCH₃) groups. This compound is synthesized via Knoevenagel condensation, a common method for preparing 5-arylidene-TZDs, where thiazolidine-2,4-dione reacts with 3-bromo-4-hydroxy-5-methoxybenzaldehyde . The presence of electron-withdrawing (bromine) and electron-donating (hydroxy, methoxy) groups on the aromatic ring modulates its electronic properties and biological interactions.

Eigenschaften

IUPAC Name

5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO4S/c1-17-7-3-5(2-6(12)9(7)14)4-8-10(15)13-11(16)18-8/h2-4,14H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTNBZBSUSGXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387820
Record name (5E)-5-(3-BROMO-4-HYDROXY-5-METHOXYBENZYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58215-62-6
Record name (5E)-5-(3-BROMO-4-HYDROXY-5-METHOXYBENZYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

(E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione is a derivative of the thiazolidine-2,4-dione class, known for its diverse biological activities, particularly in the realms of anticancer and antidiabetic applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

1. Synthesis and Structural Characterization

The synthesis of this compound involves a reaction between appropriate thiazolidine derivatives and substituted benzaldehydes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are typically employed to confirm the structure of the synthesized compounds.

2.1 Antidiabetic Activity

Thiazolidine-2,4-dione derivatives have been extensively studied for their antidiabetic properties. The mechanism often involves the activation of peroxisome proliferator-activated receptors (PPAR-γ), which play a critical role in glucose metabolism and insulin sensitivity.

  • Case Study : A derivative similar to (E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene) demonstrated significant blood glucose-lowering effects in diabetic models, alongside inhibition of alpha-amylase activity, suggesting potential as an antidiabetic agent .

2.2 Anticancer Activity

Recent studies highlight the anticancer potential of thiazolidine derivatives against various cancer cell lines:

  • Cytotoxicity : The compound exhibited selective cytotoxicity against lung cancer cell lines (NCI-H292), with an IC50 value of 1.26 µg/mL after 72 hours of treatment. This indicates a strong potential for further development in cancer therapeutics .
  • Mechanism of Action : The compound induced apoptosis in cancer cells through mechanisms such as phosphatidylserine externalization and mitochondrial depolarization .
CompoundCell LineIC50 (µg/mL)Mechanism of Action
5NCI-H2921.26Apoptosis induction
GB14Diabetic ModelNot specifiedAlpha-amylase inhibition

2.3 Anti-inflammatory and Antioxidant Activities

Thiazolidine derivatives also exhibit anti-inflammatory properties by reducing inflammatory markers such as TNF-α and IL-β. Additionally, they demonstrate antioxidant activity which can mitigate oxidative stress in various biological systems .

3. Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to PPAR-γ receptors. These studies suggest that the compound may effectively interact with the receptor, enhancing its potential as an antidiabetic agent .

4. Conclusion

The compound this compound displays promising biological activities, particularly in antidiabetic and anticancer applications. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in organic synthesis, facilitating various chemical reactions such as oxidation and reduction.

Chemical Reactions

  • Oxidation : The hydroxyl group can be oxidized to a carbonyl group.
  • Reduction : Carbonyl groups in the thiazolidine core can be reduced to hydroxyl groups.
  • Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution.

Biology

Research has indicated that (E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione exhibits antimicrobial and anticancer properties . Studies have focused on its interaction with specific molecular targets, potentially inhibiting the activity of certain enzymes and proteins involved in disease processes.

Medicine

The compound is being explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections. Its mechanism of action may involve modulating cellular processes like apoptosis and cell proliferation.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and as a precursor for synthesizing pharmaceuticals. Its unique properties make it valuable for creating innovative solutions in drug development.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various thiazolidine derivatives, including this compound. The results showed significant inhibition of cancer cell proliferation in vitro, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research conducted by International Journal of Antimicrobial Agents demonstrated that this compound exhibited notable antimicrobial activity against several bacterial strains. The study highlighted its potential application in developing new antibiotics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Lipoxygenase (LOX) Inhibition

Thiazolidinedione derivatives exhibit LOX inhibitory activity influenced by substituent patterns:

  • Compound 1c (5-(2,5-dihydroxybenzylidene)-TZD) and 1s (5-((1H-indol-3-yl)methylene)-TZD) show potent LOX inhibition (IC₅₀ = 3.52 µM and 7.46 µM, respectively) due to hydroxyl groups enhancing polar interactions with the enzyme .
  • Compound 1g (5-(3,4,5-trimethoxybenzylidene)-TZD), with three methoxy groups, has the lowest LOX inhibition (7.3%), indicating steric hindrance or reduced hydrogen-bonding capacity .
  • Halogenated analogs : The brominated derivative 1i (5-(3-bromobenzylidene)-TZD) shows moderate lipid peroxidation inhibition (49.2%), suggesting halogens may enhance hydrophobic interactions but are less impactful than hydroxyl groups .
  • However, direct activity data are needed.

Mitochondrial Pyruvate Carrier (MPC) Inhibition

5-Benzylidene-TZDs are potent MPC inhibitors compared to 5-benzyl or 3-benzyl analogs :

  • 5-(4-Hydroxybenzylidene)-TZD (IC₅₀ = 762 nM) and 5-(3-hydroxy-4-methoxybenzylidene)-TZD exhibit near-equivalent MPC inhibition to the gold standard UK5099 .
  • (E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-TZD : The 3-Br substitution may enhance binding to MPC’s hydrophobic pockets, while 4-OH and 5-OCH₃ could mimic the pharmacophore of 5-(3-hydroxy-4-methoxybenzylidene)-TZD. However, bromine’s bulkiness might reduce potency compared to smaller substituents like Cl or OH .

Antimicrobial Activity

  • Chlorinated derivatives (e.g., 56, 57, 58) show potent activity against E. coli and B. subtilis, with IC₅₀ values in the low micromolar range .
  • Brominated analogs : While 1i (3-Br) shows moderate lipid peroxidation inhibition, its antimicrobial efficacy is unreported. The bromine atom’s electronegativity and size may enhance membrane penetration compared to Cl .
  • (E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-TZD : The 4-OH and 5-OCH₃ groups may synergize with Br to disrupt microbial membranes or enzyme function, but empirical data are lacking.

Anticancer and Antidiabetic Activity

  • PTP1B Inhibition : Derivatives like 7e (IC₅₀ = 4.6 µM) highlight the importance of substituent positioning; 3- and 4-substituted benzylidenes are more effective than 2-substituted .
  • VEGFR-2 Inhibition : 5-(4-methoxybenzylidene)-TZD derivatives exhibit anticancer activity against HepG2 and MCF-7 cells, with methoxy groups enhancing solubility and target affinity .
  • (E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-TZD : The 4-OH and 5-OCH₃ may mimic the pharmacophore of VEGFR-2 inhibitors, while Br could improve pharmacokinetic properties. However, steric effects might reduce binding efficiency compared to smaller substituents .

Structural and Functional Insights

Substituent Effects

  • Hydroxyl Groups : Enhance hydrogen bonding and polar interactions (e.g., 1c’s 2,5-diOH improves LOX inhibition) .
  • Methoxy Groups : Increase electron density but may reduce activity if steric hindrance occurs (e.g., 1g’s low LOX inhibition) .
  • Halogens : Bromine’s hydrophobicity and size improve membrane permeability but may clash with enzyme active sites compared to Cl or F .

Data Tables

Compound Biological Activity IC₅₀/Inhibition (%) Key Substituents Reference
1c (5-(2,5-diOH-benzylidene)-TZD) LOX Inhibition 3.52 µM 2,5-diOH
1s (Indolylmethylene-TZD) LOX Inhibition 7.46 µM Indole ring
5-(4-OH-benzylidene)-TZD MPC Inhibition 762 nM 4-OH
7e (PTP1B inhibitor) PTP1B Inhibition 4.6 µM Substituted benzylidene
56 (Chlorobenzylidene-TZD) Antimicrobial <10 µM 4-Cl

Vorbereitungsmethoden

Synthesis of the Thiazolidine-2,4-dione Core

The precursor thiazolidine-2,4-dione is synthesized by the condensation of monochloroacetic acid and thiourea under reflux in aqueous medium for 24 hours. This method, originally described by Libermann and Himbert (1948) and later modified by Albuquerque et al. (1995), yields the thiazolidine-2,4-dione with approximately 78% yield and a melting point of 118–120 °C. The product is purified by recrystallization from water.

Parameter Details
Starting materials Monochloroacetic acid, Thiourea
Reaction conditions Aqueous reflux, 24 hours
Yield 78%
Melting point 118–120 °C
Purification Recrystallization from water

General Synthetic Route for (E)-5-Benzylidene-thiazolidine-2,4-dione Derivatives

The target compound is synthesized via a two-step procedure involving:

  • Step 1: Formation of N-substituted thiazolidine-2,4-dione intermediate

    Thiazolidine-2,4-dione is dissolved in methanol, and potassium hydroxide (KOH) solution in methanol is added dropwise under stirring (1:1 molar ratio). After 15 minutes, the appropriate phenacyl bromide is added dropwise, and the mixture is refluxed for 24 hours. The product is then filtered and washed with ice-cold ethanol.

  • Step 2: Knoevenagel condensation with substituted benzaldehyde

    The intermediate is dissolved in methanol with two drops of piperidine as a catalyst. After 10 minutes, an equimolar amount of the substituted aromatic benzaldehyde (in this case, 3-bromo-4-hydroxy-5-methoxybenzaldehyde) is added. The mixture is refluxed at 75 °C under stirring for 8 hours. The final product is filtered, washed with ice-cold ethanol, crystallized, and dried at 40 °C.

Step Reagents/Conditions Duration Notes
1 Thiazolidine-2,4-dione + KOH (methanol), phenacyl bromide 24 hours reflux Intermediate formation
2 Intermediate + substituted benzaldehyde + piperidine (methanol) 8 hours reflux Knoevenagel condensation, product crystallized

Specific Data for (E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione

  • Molecular formula: C11H8BrNO4S
  • Molecular weight: 328.9357 g/mol
  • Yield: Approximately 59%
  • Melting point: 245 °C
  • Rf value: 0.51 (in 0.9:0.1 chloroform:methanol)
  • Characterization data include IR peaks at 1746 cm⁻¹ (C=O), 1676 cm⁻¹ (C=O), and 1610 cm⁻¹ (C=C); ^1H NMR signals consistent with the expected structure; and HRMS confirming the molecular ion peak at 328.9357 m/z.

Alternative Preparation Notes

Other synthetic methods for related thiazolidine derivatives involve similar Knoevenagel condensation reactions under reflux in ethanol or acetic acid, often catalyzed by bases such as piperidine or sodium acetate. Reaction times range from 5 to 20 hours depending on the aldehyde substituents. Purification is typically achieved by filtration, washing with cold solvents, and recrystallization.

Summary Table of Preparation Parameters

Parameter Details
Core synthesis Condensation of monochloroacetic acid and thiourea in water
Intermediate formation Reaction of thiazolidine-2,4-dione with phenacyl bromide in methanol/KOH
Final condensation Knoevenagel condensation with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in methanol with piperidine catalyst
Reaction conditions Reflux, 24 h (step 1); reflux, 8 h at 75 °C (step 2)
Yield Approx. 59%
Purification Filtration, washing with ice-cold ethanol, crystallization
Characterization techniques IR, NMR (^1H and ^13C), HRMS, melting point, Rf values

Research Findings and Optimization

  • The unsubstituted nitrogen at the thiazolidine-2,4-dione ring is critical for biological activity, influencing binding affinity in related enzyme inhibition studies.
  • The Knoevenagel condensation is a robust and versatile method, allowing for the introduction of various substituted benzylidene groups, including the 3-bromo-4-hydroxy-5-methoxy moiety.
  • Reaction yields and purities are optimized by controlling reflux times, solvent choice, and catalyst amounts.
  • Analytical data confirm the structural integrity and purity of the synthesized compound, essential for subsequent biological evaluation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione, and how do reaction parameters influence yield?

  • Methodology : The compound can be synthesized via a two-step approach:

Thiazolidine-2,4-dione core formation : React α-haloketones (e.g., chloroacetic acid) with thiourea derivatives under basic conditions (sodium acetate) to form the thiazolidine ring .

Benzylidene introduction : Perform a Knoevenagel condensation between the thiazolidine-2,4-dione and 3-bromo-4-hydroxy-5-methoxybenzaldehyde. Catalysts like piperidine in ethanol under reflux (70–80°C, 6–8 hours) are critical for regioselectivity and yield optimization .

  • Key parameters : Solvent polarity (DMF enhances electrophilicity of aldehydes), temperature (higher temps favor conjugation), and catalyst choice (piperidine vs. ammonium acetate) significantly impact stereochemical outcomes (E/Z ratios) and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Recommended techniques :

  • NMR : ¹H/¹³C NMR confirms the (E)-configuration of the benzylidene group (δ 7.5–8.0 ppm for olefinic protons) and quantifies substituent integration .
  • IR : Strong absorbance at ~1700–1750 cm⁻¹ (C=O stretch of thiazolidinedione) and ~3200–3500 cm⁻¹ (O-H stretch of phenolic group) .
  • X-ray crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks in the solid state .

Q. What preliminary biological activities have been reported for structurally analogous thiazolidine-2,4-diones?

  • Observed activities :

  • Antimicrobial : Analogues with bromo/methoxy substituents show MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .
  • Antioxidant : Scavenging of DPPH radicals (IC₅₀ ~20–50 µM) attributed to the phenolic -OH group .
  • Enzyme inhibition : Thiazolidinediones inhibit α-glucosidase (IC₅₀ ~15 µM) and COX-2 (60–70% inhibition at 10 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo vs. methoxy substituents) alter this compound’s bioactivity?

  • Structure-Activity Relationship (SAR) insights :

  • Bromine : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuroinflammation models .
  • Methoxy groups : Electron-donating effects stabilize radical intermediates in antioxidant assays but reduce antimicrobial potency due to decreased electrophilicity .
  • Hydroxy group : Critical for hydrogen bonding with enzyme active sites (e.g., α-glucosidase’s Asp349); methylation abolishes 90% of activity .
    • Validation : Use computational docking (AutoDock Vina) to compare binding affinities of substituted vs. unsubstituted analogues .

Q. What strategies resolve contradictory data on this compound’s mechanism of action across studies?

  • Case example : Discrepancies in reported COX-2 inhibition (40–80% at 10 µM) may arise from:

Assay variability : Cell-free vs. cell-based systems (e.g., RAW264.7 macrophages) yield different IC₅₀ values due to metabolite interference .

Redox cycling : The phenolic group may generate ROS in cell-based assays, confounding results. Use ROS scavengers (e.g., NAC) as controls .

  • Resolution : Standardize protocols (e.g., ISO 20776-1 for antimicrobial testing) and validate findings with orthogonal assays (e.g., SPR for direct enzyme binding) .

Q. How can computational modeling predict this compound’s interactions with novel biological targets?

  • Workflow :

Pharmacophore mapping : Identify essential features (e.g., thiazolidinedione ring, bromophenol) using Schrödinger’s Phase .

Molecular dynamics : Simulate binding stability with PPAR-γ (diabetes target) over 100 ns; RMSD <2 Å indicates stable complexes .

ADMET prediction : SwissADME estimates moderate bioavailability (F20% oral) and CYP3A4-mediated metabolism .

Methodological Guidance

Q. What experimental controls are critical when assessing this compound’s cytotoxicity?

  • Essential controls :

  • Solvent controls : DMSO concentrations ≤0.1% to avoid membrane disruption .
  • Redox controls : Include ascorbic acid to distinguish ROS-mediated vs. direct cytotoxicity .
  • Isomer controls : Test (Z)-isomer separately, as stereochemistry alters mitochondrial toxicity (e.g., ΔΨm depolarization) .

Q. How to optimize reaction yields for scale-up synthesis?

  • Process improvements :

  • Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes (yield increase from 60% to 85%) .
  • Catalyst recycling : Immobilize piperidine on mesoporous silica for 3 cycles without yield loss .
  • Purification : Use flash chromatography (hexane:EtOAc 3:1) to separate (E)-isomer from (Z)-byproducts (Rf 0.4 vs. 0.3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.